Cas no 49620-13-5 (5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one)

5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one structure
49620-13-5 structure
商品名:5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one
CAS番号:49620-13-5
MF:C30H18O10
メガワット:538.458
CID:2010463
PubChem ID:5281694

5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one
    • Robustaflavone
    • 6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 6-(5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 3',6''-Biapigenin
    • CS-0032074
    • 6-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 6-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl-
    • SCHEMBL561807
    • DTXSID30197937
    • HY-N5013
    • AKOS040747412
    • Q27089374
    • 49620-13-5
    • 4H-1-Benzopyran-4-one, 6-(5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)
    • 6-[5-(5,7-Dihydroxy-4-oxo-chromen-2-yl)-2-hydroxy-phenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • LMPK12040005
    • FT-0776777
    • BORWSEZUWHQTOK-UHFFFAOYSA-N
    • CHEBI:8881
    • 6-(5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 6-(5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • DA-77515
    • DTXCID90120428
    • インチ: InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H
    • InChIKey: BORWSEZUWHQTOK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 538.08999677g/mol
  • どういたいしつりょう: 538.08999677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 重原子数: 40
  • 回転可能化学結合数: 3
  • 複雑さ: 1050
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 174Ų

5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:49620-13-5)robustaflavone
TBW00001
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ